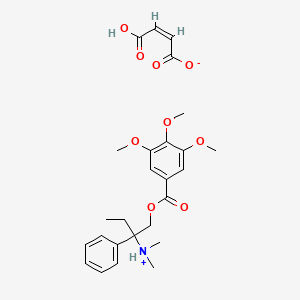
马来酸曲美布丁
描述
Trimebutine maleate is a spasmolytic agent used for the symptomatic treatment of irritable bowel syndrome (IBS) and treatment of postoperative paralytic ileus following abdominal surgery . It regulates intestinal and colonic motility and relieves abdominal pain with antimuscarinic and weak mu opioid agonist effects . It is commonly present in pharmaceutical mixtures as trimebutine maleate salt form .
Molecular Structure Analysis
The chemical name of Trimebutine Maleate is 2-(Dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate . The molecular formula is C22H29NO5 and the molecular weight is 387.476 .Physical And Chemical Properties Analysis
Trimebutine maleate is soluble in ethanol and moderately soluble in water . The molecular formula is C26H33NO9 .科学研究应用
Treatment of Functional Dyspepsia
Trimebutine Maleate has been used in the treatment of Functional Dyspepsia (FD). A multicenter, randomized, double-blind, placebo-controlled prospective study was conducted, which included 211 patients with FD . The study evaluated the efficacy and safety of Trimebutine Maleate in patients with FD .
Treatment of Irritable Bowel Syndrome
Trimebutine Maleate has been used extensively since the late 1960s for the treatment of functional gastrointestinal disorders, including Irritable Bowel Syndrome (IBS) . It is usually linked to the antispasmodic class of agents, but its properties make Trimebutine an unmatched and multi-tasking compound .
Targeting Ovarian Cancer Stem Cells
A study evaluated the effect of Trimebutine Maleate targeting ovarian Cancer Stem Cells (CSCs), using A2780-SP cells acquired by a sphere culture of A2780 epithelial ovarian cancer cells . The study found that Trimebutine Maleate is a potential therapeutic drug for preventing ovarian cancer recurrence and drug resistance .
Modulator of Gastrointestinal Motility
Trimebutine Maleate is indicated as a gastrointestinal motility modulator . It is known to be a peripheral opioid receptor agonist and a blocker for various channels .
Inhibition of Voltage Gated Calcium Channels and Calcium-Activated Potassium Channels
Trimebutine Maleate targets Voltage Gated Calcium Channels (VGCC) and Calcium-Activated Potassium Channels (BKCa) that are overexpressed on ovarian CSCs . Inhibition of both channels reduces A2780-SP cells viability .
Suppression of Wnt/β-Catenin, Notch, and Hedgehog Pathways
Trimebutine Maleate suppresses the Wnt/β-Catenin, Notch, and Hedgehog pathways which contribute to many CSCs characteristics . Specifically, further suppression of the Wnt/β-Catenin pathway by simultaneous inhibition of BKCa and VGCC is necessary for the effective and selective action of Trimebutine Maleate .
作用机制
Target of Action
Trimebutine maleate primarily targets peripheral mu, kappa, and delta opiate receptors . These receptors play a crucial role in regulating intestinal and colonic motility and relieving abdominal pain .
Mode of Action
Trimebutine maleate interacts with its targets through an agonist effect . It also exhibits antimuscarinic effects and weak mu opioid agonist effects . At high concentrations, trimebutine inhibits the influx of extracellular calcium ions into smooth muscle cells and the release of calcium from intracellular calcium stores . This results in depolarization of the cell membrane and decreases peristalsis .
Biochemical Pathways
Trimebutine maleate affects several biochemical pathways. It accelerates gastric emptying, induces premature phase III of the migrating motor complex in the intestine, and modulates the contractile activity of the colon . It has also been shown to decrease reflexes induced by distension of the gut lumen in animals, suggesting a role in modulating visceral sensitivity .
Pharmacokinetics
The main pharmacokinetic parameters of trimebutine maleate are as follows: the elimination half-life (T1/2) is approximately 9.2 hours, the time to reach peak concentration (Tmax) is around 1 hour, and the peak concentration (Cmax) is about 40 micrograms per liter . These parameters indicate the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
Trimebutine maleate has significant molecular and cellular effects. It significantly inhibits cell viability and colony formation . It also promotes cell apoptosis and induces Bcl-2 downregulation, accompanied by Bax upregulation . Both immunofluorescence staining and western blot results showed that trimebutine increases the level of active Caspase-3 . Moreover, trimebutine reduces the activation of both AKT and ERK signaling pathways .
未来方向
Trimebutine maleate has been used extensively since the late 1960s for the treatment of functional gastrointestinal disorders, including irritable bowel syndrome (IBS) . Its biochemical properties and the complex mechanisms of action, along with a well-studied pharmacological safety, make this compound still actual and valuable . Its function at various levels, from motility to pain control, makes this drug unique and its spectrum of action can be exploited for the treatment of both hypermotility and hypomotility disorders including irritable bowel syndrome and other functional gastrointestinal diseases .
属性
IUPAC Name |
(Z)-but-2-enedioic acid;[2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO5.C4H4O4/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5;5-3(6)1-2-4(7)8/h8-14H,7,15H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRLGULMGJGKGI-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046017 | |
| Record name | Trimebutine maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34140-59-5, 58997-92-5, 58997-91-4 | |
| Record name | Trimebutine maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34140-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3,4,5-trimethoxy-, 2-(dimethylamino)-2-phenylbutyl ester, (-)-, (2Z)-2-butenedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58997-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3,4,5-trimethoxy-, 2-(dimethylamino)-2-phenylbutyl ester, (+)-, (2Z)-2-butenedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58997-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimebutine maleate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034140595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimebutine maleate, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058997914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimebutine maleate, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058997925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimebutine maleate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758900 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trimebutine maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate, maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.935 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [1-ethyl-1-phenyl-2-(3,4,5-trimethoxybenzoyloxy)ethyl]dimethylammonium hydrogen maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.117 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (-)-2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate, maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMEBUTINE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A051GM4YM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIMEBUTINE MALEATE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKM38HXX5A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIMEBUTINE MALEATE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4XZJ9GX7T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does trimebutine maleate interact with the gastrointestinal tract to exert its effects?
A1: Trimebutine maleate exhibits a unique dual action on gastrointestinal motility. It acts on the enkephalinergic system, demonstrating both opioid agonist and antagonist properties depending on the specific receptors and location within the GI tract. [, ] This complex interaction allows trimebutine maleate to normalize gastrointestinal motility, addressing both hypo- and hypermotility disorders. [] Research in conscious dogs has shown that trimebutine maleate can both suppress and accelerate gastrointestinal motility depending on the digestive state and the specific segment of the GI tract. []
Q2: What evidence supports the efficacy of trimebutine maleate in treating functional dyspepsia (FD)?
A2: Studies demonstrate that trimebutine maleate effectively improves gastric receptive relaxation function in patients with functional dyspepsia (FD). [] Clinical trials have shown its efficacy in relieving FD symptoms like bloating, abdominal pain, and early satiety. [, ] Additionally, studies suggest that combining trimebutine maleate with other medications, such as Simo decoction, [] may further enhance its effectiveness in treating postoperative gastrointestinal dysfunction.
Q3: How does trimebutine maleate compare to other medications in treating irritable bowel syndrome (IBS)?
A3: Clinical trials suggest that trimebutine maleate, when combined with other treatments like Bifid Triple Viable, demonstrates superior efficacy compared to trimebutine maleate alone in treating irritable bowel syndrome (IBS). [] This combination therapy exhibits a higher total effective rate and a significant improvement in symptoms. [, ] Moreover, research indicates that trimebutine maleate combined with Bifid Triple Viable might be more effective than trimebutine maleate alone in reducing abdominal distension and diarrhea. []
Q4: Has the efficacy of trimebutine maleate been studied in specific subtypes of IBS, such as diarrhea-predominant IBS (IBS-D)?
A4: Yes, trimebutine maleate has shown promising results in treating IBS-D. Research indicates that combining trimebutine maleate with Medilac-S improves symptoms and reduces recurrence rates in patients with IBS-D compared to either treatment alone. [] Similarly, trimebutine maleate combined with montmorillonite powder demonstrates significant synergistic effects in treating IBS-D. []
Q5: What is known about the pharmacokinetics of trimebutine maleate?
A5: Research on the pharmacokinetic profile of trimebutine maleate sustained-release tablets in healthy Chinese young men revealed key parameters like Tmax (4.0±0.9 h), Cmax (545.0±232.9) μg/L, and t1/2 (3.6±1.1 h). [] These parameters are similar to other formulations of trimebutine maleate. [] Furthermore, studies show a significant correlation between the in vitro dissolution and in vivo absorption of trimebutine maleate sustained-release tablets, indicating consistent drug release. []
Q6: Have there been efforts to develop formulations that enhance the delivery and bioavailability of trimebutine maleate?
A6: Yes, researchers have developed controlled-release formulations of trimebutine maleate. These formulations utilize specific excipients like butylated hydroxyanisole, cetanol, and attapulgite to control the drug's disintegration and dissolution, resulting in a more sustained release profile. [, ] Animal and human pharmacokinetic studies on these controlled-release formulations demonstrate reduced individual variability and prolonged drug release. [, ] Additionally, a trimebutine maleate suppository has been developed, aiming to improve bioavailability by bypassing the first-pass metabolism in the liver. []
Q7: What analytical techniques are commonly employed to quantify trimebutine maleate in biological samples?
A7: High-performance capillary electrophoresis (HPCE) has been successfully used to determine trimebutine maleate concentrations in rat plasma. [, ] This method offers high sensitivity and accuracy, making it suitable for pharmacokinetic studies. [, ] Furthermore, a gradient liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of trimebutine maleate and its two major metabolites in human plasma. [] This method utilizes protein precipitation followed by reverse-phase HPLC separation and offers a rapid and sensitive way to analyze trimebutine maleate and its metabolites in biological samples. []
Q8: What methods are used to ensure the quality and consistency of trimebutine maleate formulations?
A8: Quality control measures for trimebutine maleate dispersible tablets include UV spectrophotometry for determining trimebutine maleate concentration and HPLC for analyzing related substances. [] These methods, alongside assessments of dispersal uniformity, disintegration time, and dissolution rate according to established pharmacopoeial standards, ensure the quality and consistency of the formulation. [] Furthermore, researchers have developed and validated RP-HPLC methods for analyzing related impurities in trimebutine maleate raw material and assaying its components in preparations, ensuring quality control throughout the manufacturing process. []
Q9: What are some potential areas of future research for trimebutine maleate?
A9: Further research could explore the precise mechanisms underlying the dual action of trimebutine maleate on gastrointestinal motility. [, ] Additionally, investigating the long-term effects and safety profile of trimebutine maleate, particularly in specific patient populations like the elderly, could provide valuable insights. [] Developing novel drug delivery systems, such as targeted nanoparticles, to enhance the efficacy and minimize potential side effects of trimebutine maleate is another promising area for future research.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




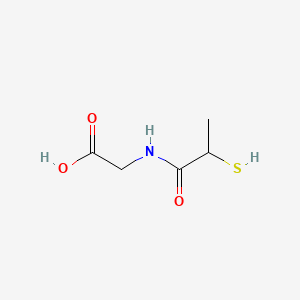
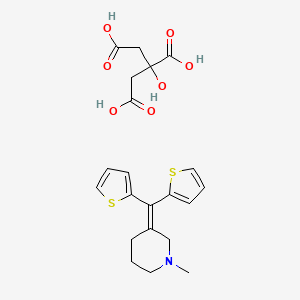
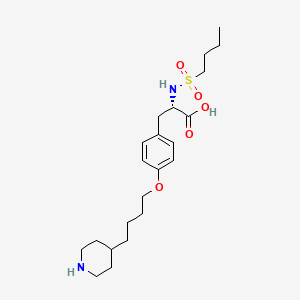
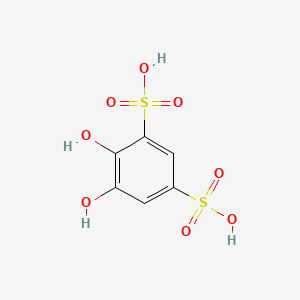


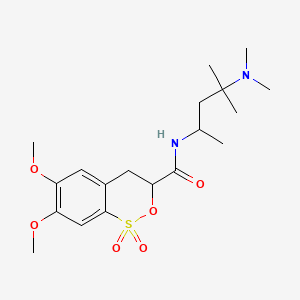




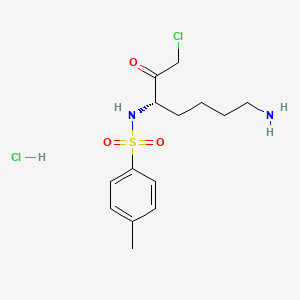
![5,5'-[Carbonylbis[imino(1-hydroxynaphthalene-6,3-diyl)sulfonylimino]]bis(2-chlorobenzenesulfonic acid)](/img/structure/B1683192.png)